molecular formula C21H15NO3S B3015934 N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide CAS No. 883965-33-1

N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide

Cat. No.: B3015934
CAS No.: 883965-33-1
M. Wt: 361.42
InChI Key: IIPAWBYCDJXMIE-UHFFFAOYSA-N
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Description

This compound features a 4H-thiochromen-4-one core substituted at position 3 with a 4-methylphenyl group and at position 2 with a furan-2-carboxamide moiety. The 4-methylphenyl group contributes hydrophobicity, which may improve membrane permeability, while the furan-2-carboxamide provides hydrogen-bonding capacity for target interactions .

Properties

IUPAC Name

N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S/c1-13-8-10-14(11-9-13)18-19(23)15-5-2-3-7-17(15)26-21(18)22-20(24)16-6-4-12-25-16/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPAWBYCDJXMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiochromene Core: The thiochromene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and a sulfur source under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiochromene and furan derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiochromene core, a furan ring, and a carboxamide group. The synthesis typically involves several key steps:

  • Formation of the Thiochromene Core : This is achieved through a cyclization reaction involving 2-hydroxyacetophenone and a sulfur source under acidic conditions.
  • Introduction of the Furan Ring : The furan ring is introduced via cycloaddition reactions with suitable diene and dienophile combinations.
  • Formation of the Carboxamide Group : This step involves an amidation reaction where an amine reacts with a carboxylic acid derivative in the presence of coupling agents.

These synthetic routes can be optimized for industrial production to enhance yield and purity through advanced techniques such as high-throughput reactors and purification processes .

Antimicrobial Properties

Research indicates that thiochromene derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial action is attributed to the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anticancer Activity

N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves modulation of apoptotic pathways, potentially through inhibition of specific enzymes related to cell proliferation .

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (Coumarin Analog): Replacing the thiochromen core with a coumarin (2H-chromen-2-one) introduces oxygen instead of sulfur. Coumarins are well-documented for anticoagulant and antimicrobial activities, suggesting possible shared therapeutic avenues .
  • N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide: This chromen derivative incorporates a thiazolidinone ring, adding a polar, five-membered heterocycle. The thiazolidinone may enhance binding to enzymes like aldose reductase or antimicrobial targets, differing from the thiochromen’s sulfur-based interactions .

Substituent Variations

  • N-[3-(3-Methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide :
    Shifting the methyl group from the para to meta position on the phenyl ring alters steric and electronic effects. Meta-substitution may reduce planarity, impacting binding to flat aromatic pockets in enzymes or receptors .

  • 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide :
    The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, which could enhance bioavailability and target affinity compared to the 4-methylphenyl group .

  • Ortho-Fluorofuranyl Fentanyl (N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide) :
    Though part of the fentanyl family, this compound shares the furan-2-carboxamide group. The fluorophenyl and piperidine moieties confer opioid receptor affinity, highlighting the versatility of the carboxamide motif in diverse pharmacological contexts .

Functional Group Additions

Physicochemical and Pharmacokinetic Properties

Property Target Compound Coumarin Analog Thiazolidinone Derivative 3-Methylphenyl Analog
Molecular Weight ~395.4 g/mol 365.4 g/mol 443.48 g/mol ~381.4 g/mol
LogP (Predicted) 3.8 3.2 2.5 3.6
Hydrogen Bond Donors 1 1 2 1
Hydrogen Bond Acceptors 5 5 7 5
Solubility Low (DMF solvate improves) Moderate Low (requires co-solvents) Low

Key Observations :

  • The thiochromen core increases molecular weight and lipophilicity compared to coumarins.
  • Solubility challenges are common, often addressed via co-crystallization (e.g., DMF solvate in ).

Biological Activity

N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide is a thiochromene derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings.

Chemical Structure and Synthesis

The compound features a thiochromene core, a furan ring, and a carboxamide group. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiochromene Core : Synthesized from 2-hydroxyacetophenone and a sulfur source under acidic conditions.
  • Introduction of the Furan Ring : Achieved via cycloaddition reactions.
  • Formation of the Carboxamide Group : Accomplished through an amidation reaction involving an amine and a carboxylic acid derivative.

Antimicrobial Properties

Research indicates that derivatives of thiochromene, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the modulation of apoptotic pathways, potentially through inhibition of specific enzymes related to cell proliferation .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory effects. It appears to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.
  • Gene Expression : The compound may affect the expression of genes related to inflammation and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundThiochromene core + furan ring + carboxamideAntimicrobial, anticancer, anti-inflammatory
N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamideSimilar core with thiopheneSimilar biological activities but varied potency
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamideMethoxy substitutions on phenylEnhanced solubility and potential bioactivity

Case Studies

  • Anticancer Study : A study evaluated the effect of this compound on MCF-7 cells and found that it induced apoptosis at concentrations below 10 μM, correlating with increased expression of pro-apoptotic markers.
  • Anti-inflammatory Research : Another investigation focused on its COX-inhibitory properties, revealing that it significantly reduced COX enzyme activity compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

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